molecular formula C9H18ClN3 B12231484 ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12231484
M. Wt: 203.71 g/mol
InChI Key: PSKWWTIXGZVFIM-UHFFFAOYSA-N
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Description

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and wide range of applications .

Preparation Methods

The synthesis of ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under specific conditions. One common method includes dissolving the starting materials in ethanol, cooling the solution, and then adding the necessary reagents while maintaining the temperature. The reaction mixture is then stirred for a specified period, followed by the addition of other reagents such as sodium bicarbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, the amino group in the compound can react with acids to form salts or with acylating agents to form amides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine can be compared with other pyrazole derivatives such as 1-ethyl-1H-pyrazol-3-yl and 1-methyl-5-amino-pyrazole. While these compounds share a similar core structure, their substituents and functional groups can significantly influence their chemical reactivity and biological activity . The presence of the isopropyl group in this compound may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets.

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-10-7-9-5-6-11-12(9)8(2)3;/h5-6,8,10H,4,7H2,1-3H3;1H

InChI Key

PSKWWTIXGZVFIM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1C(C)C.Cl

Origin of Product

United States

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